5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is a complex organic compound with significant implications in pharmaceutical research. It is classified as a derivative of amino acids, specifically featuring multiple functional groups that enhance its biological activity. This compound is particularly noted for its role as an impurity in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma and other conditions.
The compound has been identified with the Chemical Abstracts Service (CAS) number 2197420-75-8, and its molecular formula is C13H15N3O4. It has a molecular weight of approximately 277.28 g/mol . The compound can be sourced from various chemical suppliers specializing in pharmaceutical standards and impurities, such as LGC Standards and Pharmaffiliates .
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid falls under the category of amino acid derivatives and is recognized for its structural complexity due to the presence of an isoindoline moiety. Its classification as a lenalidomide impurity highlights its importance in drug development and quality control processes.
The synthesis of 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves multi-step organic reactions that may include amination, acylation, and cyclization processes. Specific methods can vary based on the desired purity and yield.
The compound can participate in various chemical reactions typical of amino acids and derivatives:
The reactivity of this compound is influenced by its functional groups, which can undergo nucleophilic attacks or electrophilic substitutions depending on reaction conditions.
The mechanism of action for 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is primarily linked to its role as an impurity in lenalidomide synthesis. It may affect the pharmacokinetics and pharmacodynamics of the primary drug by influencing absorption rates or metabolic pathways.
Research indicates that impurities like this compound can modulate biological responses, potentially altering therapeutic outcomes .
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid has several scientific applications:
The synthesis of 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (C₁₃H₁₅N₃O₄; MW 277.28) relies on strategic functionalization of the isoindolinone core, a key structural motif in this lenalidomide-related impurity [1] [7]. The multi-step pathway typically begins with protected 4-nitroisoindoline-1-one, which undergoes nucleophilic substitution with a glutaric acid derivative to establish the critical C2-pentanoic acid linkage. This step requires precise control of reaction parameters to avoid N-alkylation side products. Subsequent reduction of the nitro group (-NO₂ → -NH₂) is achieved using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂, HCl), yielding the 4-amino substituted isoindolinone intermediate [2].
A critical challenge lies in the chemoselective amidation of the ω-carboxyl group in the pentanoic acid backbone. Advanced protecting group strategies are employed, such as tert-butyloxycarbonyl (Boc) for the α-amino group and methyl ester protection for the α-carboxyl functionality. The final steps involve sequential deprotection under mild acidic conditions (TFA for Boc removal) followed by alkaline hydrolysis (LiOH/MeOH) of the methyl ester, yielding the target compound. This approach achieves overall yields of 15-25% on laboratory scales, with purity profiles >95% when optimized [2] [8].
Table 1: Key Synthetic Routes for Isoindolinone Core Functionalization
Starting Material | Key Reaction Step | Reaction Conditions | Intermediate Yield |
---|---|---|---|
4-Nitroisoindolin-1-one | Alkylation | Glutaric anhydride, DMF, 80°C | 45-60% |
2-(4-Nitro-1-oxoisoindolin-2-yl)glutarate | Reduction | 10% Pd/C, H₂ (50 psi), 25°C | 85-92% |
2-(4-Amino-1-oxoisoindolin-2-yl)glutarate | Deprotection | TFA/DCM (1:1), 0°C → rt | 75-80% |
The chiral (S)-configuration at the C2 position of the pentanoic acid backbone is essential for the compound's biological relevance as a lenalidomide impurity. Industrial synthesis employs three main stereocontrol strategies: chiral pool utilization, asymmetric synthesis, and chiral resolution. The chiral pool approach leverages naturally occurring L-glutamic acid derivatives, where the existing stereocenter is incorporated into the pentanoic acid chain. Protection of L-glutamate’s α-amino group (as phthalimide or Boc) precedes coupling with 4-amino-substituted bromoisoindolinone via SN₂ displacement, preserving stereochemical integrity with >98% enantiomeric retention [8] [6].
Catalytic asymmetric methods utilize chiral auxiliaries or organocatalysts during the isoindolinone alkylation step. Evans oxazolidinone auxiliaries attached to glutaric acid derivatives direct diastereoselective enolate alkylation, achieving diastereomeric ratios >95:5. Alternatively, phase-transfer catalysts (e.g., cinchona alkaloid derivatives) enable enantioselective alkylation under basic conditions, yielding the (S)-enantiomer with 80-90% ee. Post-synthesis, chiral resolution of racemates employs preparative chiral HPLC (polysaccharide-based columns) or diastereomeric salt crystallization using L-tartaric acid, yielding enantiomerically enriched material (>99% ee) suitable for analytical standards [8].
Controlling regioselective amination at the 4-position of the isoindolinone ring and preventing undesired cyclization during synthesis are critical for minimizing structural impurities. Key optimization parameters include:
Cyclization side products arise primarily through intramolecular amide formation between the 4-amino group and the pendant ω-carboxyl of the pentanoic acid chain. This impurity (structurally identified as a spirocyclic lactam) is minimized by maintaining alkaline pH (pH 8–9) during aqueous workups and employing orthogonal protecting groups like allyl esters, removed selectively via Pd⁰-catalyzed deprotection. Advanced monitoring techniques, including in-situ FTIR and UPLC-MS, enable real-time detection of cyclization impurities at levels <0.1% [6] .
Scale-up of stereoselective syntheses introduces significant challenges in enantiomeric excess (ee) preservation, where even minor deviations can drastically reduce chiral purity. Key factors impacting ee include:
Industrial mitigation strategies employ continuous-flow reactors with precise temperature control (±2°C) to minimize racemization. Chiral catalysts are immobilized on silica or polymer supports to enhance recyclability and maintain consistent ee across batches. Regular ee monitoring via chiral HPLC (e.g., Chiralpak IA column; 0.1% acetic acid/acetonitrile mobile phase) ensures batch-to-batch consistency, with specifications typically requiring ≥99.0% ee for reference standards [8].
Table 2: Industrial-Scale Enantiomeric Control Parameters
Process Variable | Laboratory Scale Performance | Industrial Challenge | Scale-Up Solution |
---|---|---|---|
Temperature Control | ±1°C achievable | Thermal gradients in reactors | Jacketed reactors with CFD-optimized mixing |
Catalyst Loading | 0.5-1 mol% | Cost and removal concerns | Immobilized catalysts (≤0.2 mol%) |
ee Monitoring | Offline HPLC (1-2 hr) | Delayed process adjustments | PAT with inline chiral sensors |
Final ee | 99.5% | 90-95% in initial runs | Seeded crystallization with chiral templates |
Table 3: Analytical Characterization of 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid
Property | Specification | Analytical Method |
---|---|---|
Molecular Weight | 277.28 g/mol | HRMS (Q-TOF) [5] |
Purity | >95% (HPLC) | RP-HPLC (C18, 0.1% TFA/ACN) [2] |
Chiral Purity | ≥99.0% ee | Chiral HPLC (Chiralpak IG-3) [8] |
Water Content | ≤0.5% w/w | Karl Fischer titration |
Storage | 2–8°C (refrigerated) | ICH stability protocols [1] [4] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4